Cyclopropyl vs. tert-Butyl at Pyrazole C5: p38α MAPK Binding Affinity Comparison
In the pyrazolyl-urea p38α inhibitor series, a cyclopropyl substituent at the pyrazole 5-position provides a balance of steric occupancy and lipophilic efficiency that is distinct from bulkier tert-butyl analogs. The reference compound BIRB-796 (doramapimod), which bears a tert-butyl group at the analogous position, exhibits a p38α IC50 of 38 nM [1]. SAR studies cited in the Respivert patent family (US 9,701,670) demonstrate that pyrazolyl-ureas bearing a 5-cyclopropyl-1-methyl-pyrazole core retain low-nanomolar p38α potency while reducing lipophilicity (calculated AlogP decrease of approximately 0.5–0.8 log units) relative to tert-butyl-substituted comparators, a shift that can improve metabolic stability and reduce off-target binding [2].
| Evidence Dimension | p38α MAPK inhibitory potency and lipophilicity |
|---|---|
| Target Compound Data | Predicted p38α IC50 < 100 nM (based on cyclopropyl-substituted pyrazolyl-urea SAR); AlogP ~2.0–2.5 |
| Comparator Or Baseline | BIRB-796 (tert-butyl analog): p38α IC50 = 38 nM; AlogP ~3.0–3.5 |
| Quantified Difference | Comparable low-nanomolar potency with ~0.5–0.8 log unit lower calculated AlogP |
| Conditions | p38α enzymatic inhibition assay; AlogP calculated via Pipeline Pilot |
Why This Matters
Lower lipophilicity at equivalent potency is a key driver for improved ADME properties and reduced promiscuity, making the cyclopropyl-substituted scaffold more attractive for lead optimization.
- [1] Regan, J.; Breitfelder, S.; Cirillo, P.; Gilmore, T.; Graham, A. G.; Hickey, E.; Klaus, B.; Madwed, J.; Moriak, M.; Moss, N.; Pargellis, C.; Pav, S.; Proto, A.; Swinamer, A.; Tong, L.; Torcellini, C. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. J. Med. Chem. 2002, 45, 2994–3008. View Source
- [2] Cariou, C. A. M.; Charron, C. E.; Fordyce, E. A. F.; Hamza, D.; Fyfe, M. C. T.; Ito, K.; King-Underwood, J.; Murray, P. J.; Onions, S. T.; Thom, S. M.; Watson, H. T. A.; Williams, J. G. Pyrazolyl-ureas as kinase inhibitors. U.S. Patent 9,701,670, July 11, 2017. View Source
